molecular formula C13H17NO3S B2925594 methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate CAS No. 403835-67-6

methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate

Cat. No.: B2925594
CAS No.: 403835-67-6
M. Wt: 267.34
InChI Key: FGLHXTKIQBZZSZ-UHFFFAOYSA-N
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Description

Methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfanyl group attached to an acetate moiety, and a carbamoyl group linked to a dimethylphenyl ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenyl isocyanate with a suitable thiol compound to form the carbamoyl intermediate. This intermediate is then reacted with methyl acetate under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine, altering the compound’s properties.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the carbamoyl group can engage in hydrogen bonding and electrostatic interactions with target molecules, modulating their function. These interactions are crucial for the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate
  • Ethyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate
  • Methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)butanoate

Uniqueness

Methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-9-4-10(2)6-11(5-9)14-12(15)7-18-8-13(16)17-3/h4-6H,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLHXTKIQBZZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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